Cas no 66182-01-2 (Ethyl indolizine-6-carboxylate)

Ethyl indolizine-6-carboxylate is a heterocyclic organic compound featuring an indolizine core esterified at the 6-position with an ethyl carboxylate group. This structure imparts versatility in synthetic applications, particularly as a building block for pharmaceuticals, agrochemicals, and functional materials. Its indolizine scaffold is notable for electron-rich properties, enabling participation in cycloaddition and electrophilic substitution reactions. The ethyl ester moiety enhances solubility in organic solvents, facilitating further derivatization. This compound is valued for its potential in medicinal chemistry, where it may serve as an intermediate for bioactive molecules targeting CNS or antimicrobial pathways. High purity grades ensure consistent performance in research and industrial synthesis.
Ethyl indolizine-6-carboxylate structure
66182-01-2 structure
Product name:Ethyl indolizine-6-carboxylate
CAS No:66182-01-2
MF:C11H11NO2
Molecular Weight:189.21054
CID:396715
PubChem ID:22565609

Ethyl indolizine-6-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl indolizine-6-carboxylate
    • 6-Indolizinecarboxylic acid, ethyl ester
    • 6-carbethoxyindolizine
    • Ethylindolizine-6-carboxylate
    • DTXSID70626514
    • 66182-01-2
    • SCHEMBL6414669
    • インチ: InChI=1S/C11H11NO2/c1-2-14-11(13)9-5-6-10-4-3-7-12(10)8-9/h3-8H,2H2,1H3
    • InChIKey: GXBMCHDDNXBKSB-UHFFFAOYSA-N
    • SMILES: CCOC(=O)C1=CN2C=CC=C2C=C1

計算された属性

  • 精确分子量: 189.07903
  • 同位素质量: 189.078978594g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 217
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 30.7Ų
  • XLogP3: 2.7

じっけんとくせい

  • PSA: 30.71

Ethyl indolizine-6-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1740174-1g
Ethyl indolizine-6-carboxylate
66182-01-2 98%
1g
¥8190.00 2024-05-04
Chemenu
CM240418-1g
Ethyl indolizine-6-carboxylate
66182-01-2 95%
1g
$*** 2023-05-29

Ethyl indolizine-6-carboxylate 関連文献

Ethyl indolizine-6-carboxylateに関する追加情報

Recent Advances in the Study of Ethyl Indolizine-6-carboxylate (CAS: 66182-01-2) in Chemical Biology and Pharmaceutical Research

Ethyl indolizine-6-carboxylate (CAS: 66182-01-2) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. Indolizine derivatives, including ethyl indolizine-6-carboxylate, are known for their diverse biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties. This research brief aims to summarize the latest findings on the synthesis, biological evaluation, and mechanistic studies of this compound, providing insights into its therapeutic potential and future research directions.

Recent studies have focused on optimizing the synthesis of ethyl indolizine-6-carboxylate to improve yield and purity. A 2023 publication in the Journal of Medicinal Chemistry reported a novel one-pot synthesis method using a palladium-catalyzed cyclization reaction, which significantly reduced the number of steps and increased the overall efficiency. The study also highlighted the importance of the ethyl ester moiety in enhancing the compound's bioavailability, making it a promising candidate for further pharmacological investigations.

In terms of biological activity, ethyl indolizine-6-carboxylate has shown remarkable efficacy in preclinical models of cancer. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that the compound inhibits the proliferation of several cancer cell lines, including breast and lung cancer, by targeting the PI3K/AKT/mTOR signaling pathway. The researchers noted that the carboxylate group at the 6-position plays a critical role in binding to the active site of the kinase, suggesting opportunities for structure-activity relationship (SAR) studies to further optimize its potency.

Another area of interest is the compound's potential as an anti-inflammatory agent. A 2024 study in European Journal of Pharmacology revealed that ethyl indolizine-6-carboxylate suppresses the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophage cells. The mechanism involves the inhibition of NF-κB activation, a key regulator of inflammatory responses. These findings open new avenues for developing indolizine-based therapeutics for chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Despite these promising results, challenges remain in translating ethyl indolizine-6-carboxylate into clinical applications. Issues such as metabolic stability, toxicity, and formulation need to be addressed in future studies. Recent advancements in computational chemistry and high-throughput screening may accelerate the identification of derivatives with improved pharmacokinetic profiles. Additionally, collaborative efforts between academia and industry will be crucial to advancing this compound through the drug development pipeline.

In conclusion, ethyl indolizine-6-carboxylate (CAS: 66182-01-2) represents a versatile scaffold with significant potential in drug discovery. Its diverse biological activities, coupled with recent synthetic and mechanistic breakthroughs, make it a compelling subject for further research. Future studies should focus on optimizing its pharmacological properties and exploring its therapeutic applications in greater depth.

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司